REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:10])[CH:5]=O.CO[CH:13](OC)[CH2:14][NH2:15].S(=O)(=O)(O)O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[OH-].[Na+]>C1(C)C=CC=CC=1.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:7]([CH:13]=[CH:14][N:15]=[CH:5]2)=[CH:8][C:9]=1[F:10] |f:4.5|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1F
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Name
|
|
Quantity
|
0.917 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.38 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at r.t. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 160° C. for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
After cooled to r.t.
|
Type
|
ADDITION
|
Details
|
the mixture was poured
|
Type
|
CUSTOM
|
Details
|
onto crushed ice
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The basic mixture was extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-40%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |